1-(5-(1,1,2,2-Tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone 1-(5-(1,1,2,2-Tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13624784
InChI: InChI=1S/C9H14N2O5/c1-3-8(13,14)9(15,16)6-4-10-7(11-6)5(2)12/h4,13-16H,3H2,1-2H3,(H,10,11)
SMILES: CCC(C(C1=CN=C(N1)C(=O)C)(O)O)(O)O
Molecular Formula: C9H14N2O5
Molecular Weight: 230.22 g/mol

1-(5-(1,1,2,2-Tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone

CAS No.:

Cat. No.: VC13624784

Molecular Formula: C9H14N2O5

Molecular Weight: 230.22 g/mol

* For research use only. Not for human or veterinary use.

1-(5-(1,1,2,2-Tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone -

Specification

Molecular Formula C9H14N2O5
Molecular Weight 230.22 g/mol
IUPAC Name 1-[5-(1,1,2,2-tetrahydroxybutyl)-1H-imidazol-2-yl]ethanone
Standard InChI InChI=1S/C9H14N2O5/c1-3-8(13,14)9(15,16)6-4-10-7(11-6)5(2)12/h4,13-16H,3H2,1-2H3,(H,10,11)
Standard InChI Key MHCVKFWMTNACDO-UHFFFAOYSA-N
SMILES CCC(C(C1=CN=C(N1)C(=O)C)(O)O)(O)O
Canonical SMILES CCC(C(C1=CN=C(N1)C(=O)C)(O)O)(O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure (C₉H₁₄N₂O₅, molecular weight 230.22 g/mol) features a central imidazole ring with two distinct substituents:

  • 2-Acetyl group: A ketone moiety at the 2-position of the imidazole ring.

  • 1,2,3,4-Tetrahydroxybutyl chain: A four-carbon alkyl chain with hydroxyl groups at each carbon, attached to the 5-position of the imidazole.

The stereochemistry of the tetrahydroxybutyl group is specified as (1R,2S,3R), indicating a specific spatial arrangement critical for molecular interactions.

Physicochemical Characteristics

PropertyValue/Description
StateSolid at room temperature
SolubilityHighly soluble in water
AcidityVery weak acid (pKa ≈ 10–12)
Cellular LocalizationPrimarily cytoplasmic

The compound’s water solubility arises from its hydroxyl-rich tetrahydroxybutyl chain, while the imidazole ring contributes to weak acidity through its nitrogen lone pairs.

Regulatory and Therapeutic Considerations

Orphan Medicinal Product Designation

A derivative of this compound, 1-(4-((1R,2S,3R)-1,2,3,4-tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone oxime, has been discussed in regulatory contexts. The European Medicines Agency’s Committee for Orphan Medicinal Products (COMP) reviewed this oxime derivative (EMA/OD/0000131662) during its September 2023 meeting, though specific indications remain confidential . This designation suggests potential applications in treating rare diseases, likely leveraging the parent compound’s pharmacophoric features.

Mechanistic Hypotheses

While direct biological data for 1-[5-(1,2,3,4-tetrahydroxybutyl)-1H-imidazol-2-yl]ethanone remains limited, structural analogs and derivatives exhibit:

  • Enzyme modulation: Imidazole-containing compounds often interact with metalloenzymes or histidine-rich active sites.

  • Anti-inflammatory potential: Hydroxyl groups may scavenge reactive oxygen species, as seen in polyphenolic compounds .

Synthetic Challenges and Industrial Relevance

Production Barriers

  • Ring formation: Condensation of glyoxal with ammonia precursors.

  • Side-chain introduction: Multi-step hydroxylation and protection/deprotection sequences.

Industrial-scale synthesis would require optimization for:

  • Stereochemical control: Ensuring correct (1R,2S,3R) configuration in the tetrahydroxybutyl chain.

  • Yield improvement: Mitigating side reactions from the highly functionalized structure.

Future Research Directions

Priority Areas

  • Crystallographic studies: Resolving three-dimensional structure to inform drug design.

  • Derivative synthesis: Exploring oxime, hydrazone, or Schiff base variants for enhanced bioavailability.

  • Target identification: High-throughput screening against kinase or phosphatase libraries.

Regulatory Pathway

The COMP’s interest in the oxime derivative underscores the need for:

  • Preclinical toxicology: Assessing organ-specific accumulation risks.

  • Formulation science: Developing stable dosage forms given the compound’s hygroscopic nature .

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